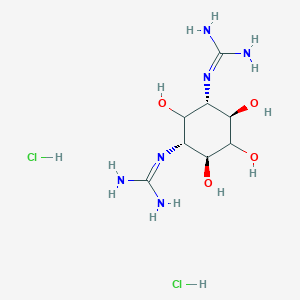![molecular formula C21H26N2O4 B1156003 (1S,9R,10S,12S,13E)-13-亚乙基-10-羟基-18-(羟甲基)-8,15-二氮杂五环[10.5.1.01,9.02,7.09,15]十八碳-2,4,6-三烯-18-羧酸甲酯 CAS No. 60048-88-6](/img/structure/B1156003.png)
(1S,9R,10S,12S,13E)-13-亚乙基-10-羟基-18-(羟甲基)-8,15-二氮杂五环[10.5.1.01,9.02,7.09,15]十八碳-2,4,6-三烯-18-羧酸甲酯
描述
CID 91885202 is a natural product found in Alstonia rostrata with data available.
科学研究应用
抗肿瘤活性
CBLC137 具有抗肿瘤活性,使其成为癌症治疗的潜在候选药物。其作用机制涉及抑制FACT(促进染色质转录)组蛋白伴侣蛋白。FACT 在染色质重塑和转录调控中起着至关重要的作用。 通过靶向 FACT,CBLC137 扰乱癌细胞的生长和存活,可能导致肿瘤消退 {svg_1}.
表观遗传调控
作为 FACT 的抑制剂,CBLC137 影响染色质结构和基因表达。表观遗传修饰在细胞过程(包括分化、增殖和疾病发展)中起着关键作用。 研究人员正在探索 CBLC137 对表观遗传标记(如 DNA 甲基化和组蛋白乙酰化)的影响,以发现新的治疗途径 {svg_2}.
神经退行性疾病
CBLC137 的独特结构表明其在神经退行性疾病中具有潜在的相关性。研究人员正在研究其调节神经元功能、防止神经毒性和促进神经元存活的能力。 初步研究表明,CBLC137 可能对阿尔茨海默病和帕金森病等疾病具有希望 {svg_3}.
抗炎作用
炎症在各种疾病中起着至关重要的作用,从自身免疫性疾病到心血管疾病。正在探索 CBLC137 的抗炎特性,特别是在免疫应答调节的背景下。 了解其对炎症途径的影响可能会导致治疗干预 {svg_4}.
抗病毒活性
CBLC137 的化学结构表明其具有潜在的抗病毒特性。研究人员正在研究其对病毒复制、进入和宿主免疫反应的影响。 虽然仍处于早期阶段,但 CBLC137 的抗病毒潜力可能对对抗病毒感染具有价值 {svg_5}.
代谢紊乱
鉴于其与某些天然产物的结构相似性,CBLC137 可能影响代谢途径。研究人员正在研究其对葡萄糖代谢、脂质稳态和线粒体功能的影响。 这些研究的见解可能对糖尿病和肥胖等代谢紊乱产生影响 {svg_6}.
属性
IUPAC Name |
methyl (1S,9R,10S,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17-,19?,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBVNLFHYEUHM-MEASUVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34[C@@]2([C@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino](/img/new.no-structure.jpg)

